Cas no 2229215-16-9 (tert-butyl N-4-(1-amino-2,2-difluoroethyl)-3-fluorophenylcarbamate)

Tert-butyl N-4-(1-amino-2,2-difluoroethyl)-3-fluorophenylcarbamate is a fluorinated aromatic carbamate derivative with potential applications in pharmaceutical and agrochemical synthesis. Its key structural features include a tert-butyl carbamate group and a 1-amino-2,2-difluoroethyl moiety, which enhance stability and reactivity in selective transformations. The presence of fluorine atoms improves metabolic stability and bioavailability, making it valuable in drug discovery. This compound serves as a versatile intermediate for constructing complex molecules, particularly in the development of protease inhibitors and kinase-targeted therapies. Its well-defined purity and consistent performance under controlled conditions ensure reliability in research and industrial processes.
tert-butyl N-4-(1-amino-2,2-difluoroethyl)-3-fluorophenylcarbamate structure
2229215-16-9 structure
Product name:tert-butyl N-4-(1-amino-2,2-difluoroethyl)-3-fluorophenylcarbamate
CAS No:2229215-16-9
MF:C13H17F3N2O2
Molecular Weight:290.281493902206
CID:6000318
PubChem ID:165828050

tert-butyl N-4-(1-amino-2,2-difluoroethyl)-3-fluorophenylcarbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-4-(1-amino-2,2-difluoroethyl)-3-fluorophenylcarbamate
    • tert-butyl N-[4-(1-amino-2,2-difluoroethyl)-3-fluorophenyl]carbamate
    • 2229215-16-9
    • EN300-1900806
    • インチ: 1S/C13H17F3N2O2/c1-13(2,3)20-12(19)18-7-4-5-8(9(14)6-7)10(17)11(15)16/h4-6,10-11H,17H2,1-3H3,(H,18,19)
    • InChIKey: DZTKSQGWEGBYHA-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=CC=1C(C(F)F)N)NC(=O)OC(C)(C)C

計算された属性

  • 精确分子量: 290.12421228g/mol
  • 同位素质量: 290.12421228g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 6
  • 重原子数量: 20
  • 回転可能化学結合数: 5
  • 複雑さ: 334
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 64.4Ų
  • XLogP3: 2.3

tert-butyl N-4-(1-amino-2,2-difluoroethyl)-3-fluorophenylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1900806-0.25g
tert-butyl N-[4-(1-amino-2,2-difluoroethyl)-3-fluorophenyl]carbamate
2229215-16-9
0.25g
$1328.0 2023-09-18
Enamine
EN300-1900806-0.5g
tert-butyl N-[4-(1-amino-2,2-difluoroethyl)-3-fluorophenyl]carbamate
2229215-16-9
0.5g
$1385.0 2023-09-18
Enamine
EN300-1900806-5.0g
tert-butyl N-[4-(1-amino-2,2-difluoroethyl)-3-fluorophenyl]carbamate
2229215-16-9
5g
$4184.0 2023-06-01
Enamine
EN300-1900806-0.1g
tert-butyl N-[4-(1-amino-2,2-difluoroethyl)-3-fluorophenyl]carbamate
2229215-16-9
0.1g
$1269.0 2023-09-18
Enamine
EN300-1900806-2.5g
tert-butyl N-[4-(1-amino-2,2-difluoroethyl)-3-fluorophenyl]carbamate
2229215-16-9
2.5g
$2828.0 2023-09-18
Enamine
EN300-1900806-0.05g
tert-butyl N-[4-(1-amino-2,2-difluoroethyl)-3-fluorophenyl]carbamate
2229215-16-9
0.05g
$1212.0 2023-09-18
Enamine
EN300-1900806-5g
tert-butyl N-[4-(1-amino-2,2-difluoroethyl)-3-fluorophenyl]carbamate
2229215-16-9
5g
$4184.0 2023-09-18
Enamine
EN300-1900806-1.0g
tert-butyl N-[4-(1-amino-2,2-difluoroethyl)-3-fluorophenyl]carbamate
2229215-16-9
1g
$1442.0 2023-06-01
Enamine
EN300-1900806-10g
tert-butyl N-[4-(1-amino-2,2-difluoroethyl)-3-fluorophenyl]carbamate
2229215-16-9
10g
$6205.0 2023-09-18
Enamine
EN300-1900806-10.0g
tert-butyl N-[4-(1-amino-2,2-difluoroethyl)-3-fluorophenyl]carbamate
2229215-16-9
10g
$6205.0 2023-06-01

tert-butyl N-4-(1-amino-2,2-difluoroethyl)-3-fluorophenylcarbamate 関連文献

tert-butyl N-4-(1-amino-2,2-difluoroethyl)-3-fluorophenylcarbamateに関する追加情報

tert-butyl N-4-(1-amino-2,2-difluoroethyl)-3-fluorophenylcarbamate: A Comprehensive Overview

The compound with CAS No. 2229215-16-9, known as tert-butyl N-4-(1-amino-2,2-difluoroethyl)-3-fluorophenylcarbamate, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure, which combines a tert-butyl group with a substituted phenylcarbamate moiety. The presence of fluorine atoms in the molecule introduces interesting electronic and steric properties, making it a valuable compound for various applications.

Recent studies have highlighted the potential of tert-butyl N-4-(1-amino-2,2-difluoroethyl)-3-fluorophenylcarbamate in drug discovery and development. Researchers have explored its role as a precursor in the synthesis of bioactive molecules, particularly those with potential therapeutic applications. The amino group in the molecule serves as a reactive site for further functionalization, enabling the creation of derivatives with enhanced biological activity. For instance, investigations into its ability to inhibit certain enzymes have shown promising results, suggesting its potential as a lead compound in anti-inflammatory and anticancer drug development.

The synthesis of CAS No. 2229215-16-9 involves a multi-step process that typically begins with the preparation of the corresponding phenol derivative. This is followed by carbamate formation through reaction with tert-butyl chloroformate or similar reagents. The introduction of fluorine atoms into the molecule is achieved via electrophilic substitution reactions, which require precise control over reaction conditions to ensure high yields and purity. Advanced purification techniques, such as column chromatography and recrystallization, are employed to isolate the final product in high purity.

In terms of physical properties, tert-butyl N-4-(1-amino-2,2-difluoroethyl)-3-fluorophenylcarbamate exhibits a melting point of approximately 150°C and is soluble in common organic solvents such as dichloromethane and ethyl acetate. Its solubility profile makes it suitable for use in various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry. These properties are crucial for its application in pharmaceutical research and development.

The structural complexity of this compound has also made it an attractive target for computational studies. Researchers have employed molecular modeling techniques to predict its interaction with biological targets, such as protein kinases and receptors. These studies have provided valuable insights into the compound's binding affinity and selectivity, paving the way for further optimization efforts.

In conclusion, CAS No. 2229215-16-9, or tert-butyl N-4-(1-amino-2,2-difluoroethyl)-3-fluorophenylcarbamate, represents a significant advancement in organic chemistry. Its unique structure, coupled with its potential applications in drug discovery and materials science, positions it as a key compound for future research. As ongoing studies continue to uncover its full potential, this compound is expected to play an increasingly important role in both academic and industrial settings.

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